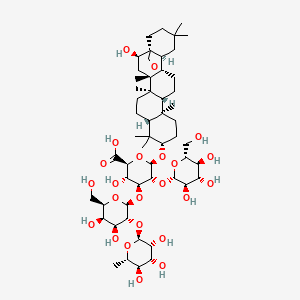

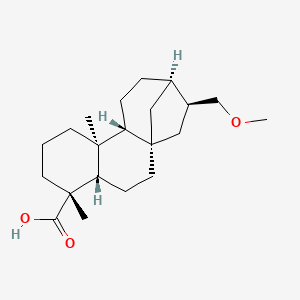

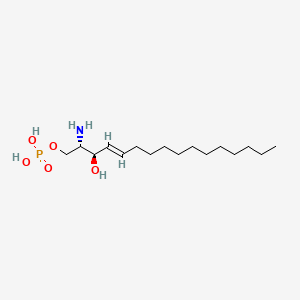

![molecular formula C14H13BN2O4S B591499 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid CAS No. 882562-39-2](/img/structure/B591499.png)

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 316.15 . The IUPAC name for this compound is 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid . It is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in an inert atmosphere and under -20°C to maintain its stability .

Wissenschaftliche Forschungsanwendungen

Fibroblast Growth Factor Receptor Inhibitors

The compound is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in inhibiting the proliferation of breast cancer 4T1 cells and inducing apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Cancer Therapeutics

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, FGFR inhibitors, including this compound, are currently under clinical investigation for the treatment of various cancers .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have exhibited antibacterial, antifungal, and antiviral activities . However, the exact mechanisms of action of these derivatives are not clearly recognized .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Activity

These derivatives have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Kinase Inhibitory Activity

5H-pyrrolo[2,3-b]pyrazine derivatives, including the compound , have shown more activity on kinase inhibition . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases that cells need to grow and divide .

Safety and Hazards

Wirkmechanismus

Target of Action

1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid primarily targets the fibroblast growth factor receptors (FGFRs) , specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for cancer therapy .

Mode of Action

The compound interacts with FGFRs by binding to their tyrosine kinase domain, inhibiting their activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. As a result, the compound effectively blocks the FGFR-mediated signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Biochemical Pathways

By inhibiting FGFRs, 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid affects several key signaling pathways, including:

- RAS-MEK-ERK pathway : This pathway is involved in cell division and differentiation. Inhibition leads to reduced cell proliferation .

- PI3K-Akt pathway : This pathway promotes cell survival and growth. Inhibition results in increased apoptosis .

- PLCγ pathway : This pathway is involved in cell migration and invasion. Inhibition reduces the metastatic potential of cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid includes:

These properties influence its bioavailability and therapeutic efficacy, ensuring sufficient concentrations reach the target tissues.

Result of Action

At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling molecules. This results in:

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance:

- Biomolecules : Interactions with other proteins or enzymes can affect its binding affinity and overall effectiveness .

: Source

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVMHYCONCGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671953 |

Source

|

| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |

CAS RN |

882562-39-2 |

Source

|

| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

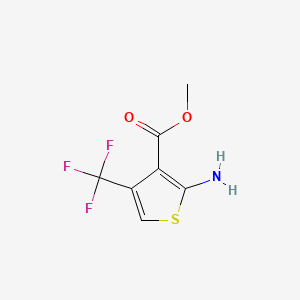

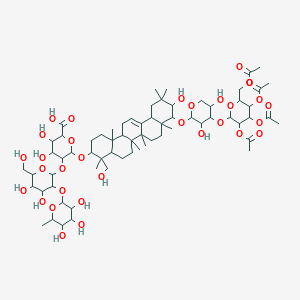

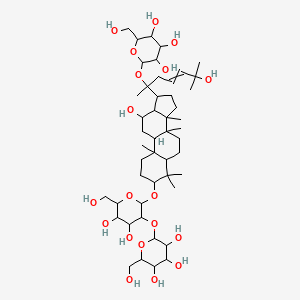

![Bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium](/img/structure/B591416.png)

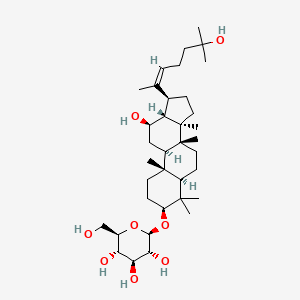

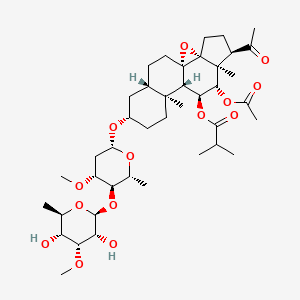

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)

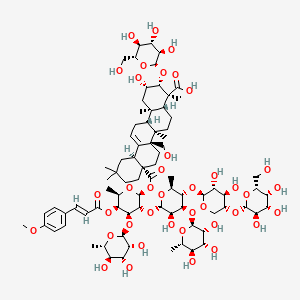

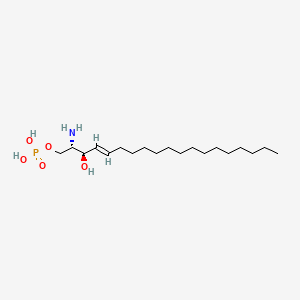

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)

![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)